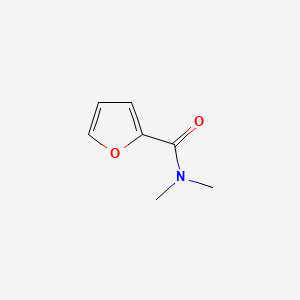

2-Furancarboxamide, N,N-dimethyl-

Description

Significance of Furan (B31954) Derivatives in Contemporary Chemical Synthesis and Materials Science Research

Furan and its derivatives are recognized as versatile building blocks in organic synthesis. numberanalytics.comacs.org The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in numerous natural products and serves as a precursor for a wide range of synthetic targets. acs.orgalgoreducation.com Its unique reactivity allows it to participate in various chemical transformations, making it an attractive starting material for the synthesis of complex molecules. numberanalytics.comacs.org

In materials science, furan derivatives are utilized in the development of new materials with distinct properties. numberanalytics.com For instance, furan-containing conjugated polymers have been investigated for their potential in organic electronics. numberanalytics.com Furthermore, furan-based resins are known for their thermal and chemical resistance, leading to their use in composite materials, coatings, and adhesives. algoreducation.comresearchgate.net The hydrogenation of furan derivatives is another critical process, yielding saturated systems that are important in both pharmaceutical and materials science applications. algoreducation.comstudysmarter.co.uk

Academic Context of Amide Functionalities in Organic Chemistry

Amides are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.comnumberanalytics.com This functional group is fundamental to the structure of proteins and peptides, where the amide linkage (or peptide bond) forms the backbone of these essential biomolecules. numberanalytics.comfiveable.meteachy.ai

The chemical properties of amides, such as their high melting and boiling points and solubility in polar solvents, are attributed to strong intermolecular hydrogen bonding. numberanalytics.comteachy.ai While generally stable, amides can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. teachy.app Their stability, a result of resonance delocalization, makes them a common feature in many pharmaceutical compounds, including penicillin and paracetamol. numberanalytics.comteachy.app The synthesis of amides, often through the condensation reaction of a carboxylic acid and an amine, is a fundamental transformation in organic chemistry. solubilityofthings.comteachy.ai

Positioning of 2-Furancarboxamide, N,N-dimethyl- within Advanced Organic Chemistry and Related Disciplines

2-Furancarboxamide, N,N-dimethyl- is a specific derivative of furan, belonging to the class of furancarboxamides. ontosight.ai It is synthesized from 2-furancarboxylic acid and dimethylamine, typically in the presence of a coupling agent. ontosight.ai This compound serves as a valuable intermediate and building block in more complex organic syntheses.

Table 1: Physicochemical Properties of 2-Furancarboxamide, N,N-dimethyl-

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 134-136°C |

| Solubility | Slightly soluble in water; moderately soluble in ethanol (B145695) and dichloromethane |

Data sourced from Ontosight. ontosight.ai

The study of such N,N-disubstituted amides provides insights into the influence of substituents on the reactivity and conformational preferences of the amide bond. The presence of the furan ring introduces additional reaction possibilities, allowing for further functionalization and elaboration into more complex molecular architectures.

Overview of Research Trajectories for N,N-Disubstituted Furan Amides

Research into N,N-disubstituted furan amides is multifaceted. One significant area of investigation is their application in medicinal chemistry. For example, studies have explored 2,5-disubstituted furan derivatives containing a benzamide (B126) motif for their potential biological activities. nih.gov

The synthesis of various N,N-disubstituted amides continues to be an active area of research, with a focus on developing efficient and selective synthetic methodologies. These compounds serve as important intermediates in the preparation of more complex molecules and materials. The exploration of their chemical properties and reactivity contributes to a deeper understanding of fundamental organic chemistry principles.

Structure

3D Structure

Properties

CAS No. |

13156-75-7 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N,N-dimethylfuran-2-carboxamide |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3 |

InChI Key |

CXBLJKFKCLWTJR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Furancarboxamide, N,n Dimethyl

Advanced Synthetic Routes to Furan-2-carboxylic Acid Derivatives

The furan-2-carboxylic acid framework is a crucial intermediate in the synthesis of 2-Furancarboxamide, N,N-dimethyl-. Its preparation can be achieved through various advanced methods.

Catalytic Approaches to Furan (B31954) Ring Functionalization

Catalytic methods offer an efficient means to functionalize the furan ring. While direct carboxylation of furan can be challenging, functionalization of pre-existing furan rings is a common strategy. For instance, the oxidation of furfural (B47365), which is readily available from biomass, can yield furan-2-carboxylic acid. nih.govresearchgate.net This oxidation can be achieved using various oxidizing agents. researchgate.net

The furan ring is susceptible to both electrophilic substitution and ring-opening reactions, depending on the reaction conditions and the substituents present on the ring. researchgate.netrsc.org For example, Brønsted acid catalysis can lead to the ring opening of substituted furans. rsc.orgresearchgate.net Therefore, careful control of reaction parameters is crucial to achieve the desired functionalization without unwanted side reactions.

Multi-Component Reactions Incorporating Furan Moieties

Multi-component reactions (MCRs) provide a powerful and atom-economical approach to construct complex molecules like furan derivatives in a single step from simple starting materials. researchgate.netresearchgate.net These reactions often involve the formation of several bonds in a sequential manner, avoiding the need for isolation of intermediates.

One notable example is the synthesis of highly functionalized furans through a phosphine-mediated multi-component reaction. mdpi.com This method allows for the convergent synthesis of polysubstituted furans from activated olefins, acylation agents, and other components. mdpi.com Another approach involves the reaction of aldehydes, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide in water to produce 2-aminofuran derivatives. researchgate.net While not directly yielding 2-furancarboxamide, these MCRs highlight the versatility of this strategy in building the furan core, which can then be further modified.

| Multi-Component Reaction for Furan Synthesis | Reactants | Key Features |

| Phosphine-mediated MCR mdpi.com | Activated olefins, Acylation agent | Convergent, Forms polysubstituted furans |

| Isocyanide-based MCR researchgate.net | Aldehyde, DMAD, Isocyanide | Occurs in water, Produces 2-aminofurans |

| Telescoped MCR researchgate.net | Indole, Arylglyoxal, Meldrum's acid | One-pot, Atom economical |

Amidation Reactions for N,N-Dimethylamino Functional Group Installation

Once furan-2-carboxylic acid or a suitable derivative is obtained, the final step is the installation of the N,N-dimethylamino group to form the target amide.

Oxidative Amidation Strategies with Heterogeneous Catalysts

Oxidative amidation offers a direct route to amides from aldehydes and amines. While specific examples for the synthesis of 2-Furancarboxamide, N,N-dimethyl- using this method are not prevalent in the provided results, the oxidation of furfural to various products using heterogeneous catalysts has been studied. rsc.org For instance, the oxidation of furfural with hydrogen peroxide over a niobia catalyst can yield tartaric acid, among other products. rsc.org This suggests the potential for developing selective oxidative amidation protocols.

Coupling Reactions Involving Activated Furan Carboxylic Acids

A more common and well-established method for amide bond formation is the coupling of a carboxylic acid with an amine. fishersci.it This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. fishersci.itlibretexts.org

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to form the amide bond. libretexts.orgnih.gov The choice of coupling reagents and reaction conditions can be optimized to achieve high yields, especially when dealing with less reactive amines. nih.gov

| Coupling Reagent System | Description |

| DCC/DIC | Forms a reactive O-acylisourea intermediate. fishersci.itlibretexts.org |

| EDC/HOBt/DMAP | Effective for coupling with electron-deficient amines. nih.gov |

| T3P® | Promotes direct amidation using N,N-dialkylformamides as the amine source. organic-chemistry.org |

Green Chemistry Approaches in 2-Furancarboxamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. nih.gov This includes the use of renewable feedstocks, environmentally benign solvents like water, and catalytic methods. researchgate.netnih.govrsc.org

The synthesis of furan derivatives from biomass-derived sources like furfural is a prime example of a green chemistry approach. rsc.orggoogle.com Furthermore, conducting reactions in water, as demonstrated in some multi-component reactions for furan synthesis, eliminates the need for volatile and often toxic organic solvents. researchgate.net The development of catalytic systems that are efficient and recyclable also aligns with green chemistry principles. rsc.orgresearchgate.net For instance, the use of oxone in a Hofmann rearrangement for the synthesis of carbamate (B1207046) derivatives represents a green oxidation process. nih.gov

Derivatization Studies of the Furan Ring System and Amide Linkage

The unique electronic properties of the furan ring, coupled with the reactivity of the N,N-dimethylamide group, allow for a diverse range of chemical modifications. These transformations are pivotal for creating a library of derivatives with potentially novel applications.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich heterocycle, making it inherently susceptible to electrophilic aromatic substitution (EAS). However, the presence of the electron-withdrawing N,N-dimethylcarboxamide group at the 2-position significantly deactivates the ring towards electrophilic attack. This deactivation means that harsher reaction conditions are often required compared to unsubstituted furan. The directing effect of the carboxamide group generally channels incoming electrophiles to the C5 position, which is the most electronically favorable site for substitution. While the furan ring itself can act as a diene in Diels-Alder reactions, derivatives with electron-withdrawing groups like amides are generally less reactive in such cycloadditions. rsc.org

Common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation can be applied, with the regioselectivity being a key consideration. Computational studies on substituted furans and related heterocycles help in predicting the most likely site of electrophilic attack, which is consistently the position furthest from the deactivating group. stackexchange.comresearchgate.net

| Reaction Type | Reagents & Conditions | Expected Major Product |

| Bromination | Br2, Lewis Acid | 5-Bromo-2-furancarboxamide, N,N-dimethyl- |

| Nitration | HNO3/H2SO4 | 5-Nitro-2-furancarboxamide, N,N-dimethyl- |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl3) | 5-Acyl-2-furancarboxamide, N,N-dimethyl- |

| Vilsmeier-Haack Formylation | POCl3, DMF | 5-Formyl-2-furancarboxamide, N,N-dimethyl- |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on deactivated furan rings.

Manipulation of the N,N-Dimethylamino Group for Advanced Syntheses

The N,N-dimethylamide functionality is a versatile handle for further synthetic transformations. Its manipulation can lead to a variety of other functional groups, thereby expanding the chemical space accessible from the parent compound.

One of the most common transformations is the reduction of the amide to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose. The reaction proceeds via a complex aluminum-hydride intermediate to yield (furan-2-yl)-N,N-dimethylmethanamine.

The hydrolysis of the amide provides another route for derivatization. Under either acidic or basic conditions, the amide can be hydrolyzed back to the parent 2-furoic acid. This carboxylic acid can then serve as a precursor for the synthesis of esters, other amides, or can be subjected to decarboxylation or other transformations.

| Transformation | Reagents & Conditions | Product |

| Amide Reduction | 1. LiAlH4, THF 2. H2O | (Furan-2-yl)-N,N-dimethylmethanamine |

| Amide Hydrolysis | H3O+ or NaOH, H2O, heat | 2-Furoic acid |

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of 2-Furancarboxamide, N,N-dimethyl- is of significant interest for various applications, particularly in medicinal chemistry. This can be achieved through several stereoselective synthetic strategies.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids. For instance, a chiral precursor derived from a sugar could be used to construct the furan ring with defined stereocenters, which is then converted to the N,N-dimethylcarboxamide.

Asymmetric Catalysis: Another powerful method involves the use of chiral catalysts to induce enantioselectivity in a reaction. This could involve, for example, the asymmetric reduction of a ketone on a side chain attached to the furan ring, or an asymmetric C-C bond-forming reaction to introduce a chiral substituent.

Diastereoselective Reactions: If a chiral center is already present in a precursor molecule, new stereocenters can be introduced with a degree of stereocontrol. For example, a diastereoselective Michael addition to a chiral α,β-unsaturated furan derivative could be employed to build up molecular complexity with defined stereochemistry.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic reactions involved in the derivatization of 2-Furancarboxamide, N,N-dimethyl- is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of electrophilic aromatic substitution on the furan ring, while following the general pattern of attack by an electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex), is influenced by the deactivating carboxamide group. Computational models based on density functional theory (DFT) are valuable tools for predicting the relative stabilities of the possible σ-complex intermediates, thereby explaining the observed regioselectivity. For furan, attack at the C2 (or C5) position is generally favored due to better stabilization of the positive charge in the intermediate. With a deactivating group at C2, the attack is directed to C5.

The reduction of the N,N-dimethylamide with LiAlH4 involves the initial coordination of the Lewis acidic aluminum to the carbonyl oxygen. This is followed by the transfer of hydride ions from the [AlH4]⁻ complex to the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate which then eliminates an aluminate species to form an iminium ion. A final hydride transfer reduces the iminium ion to the tertiary amine.

The Vilsmeier-Haack formylation proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride with N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich furan ring at the C5 position. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during workup yields the aldehyde.

Molecular Structure, Electronic Properties, and Spectroscopic Investigation Methodologies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a powerful, non-experimental avenue to predict and understand the properties of molecules. These in silico methods can provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study of 2-Furancarboxamide, N,N-dimethyl- would involve optimizing the molecule's geometry to find its most stable (lowest energy) conformation. This process would yield key data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Furancarboxamide, N,N-dimethyl-

| Property | Hypothetical Value |

|---|---|

| Optimized Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Key Bond Lengths (e.g., C=O, C-N) | [Values in Ångströms] |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. Actual values are not available in published literature.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformational analysis. For 2-Furancarboxamide, N,N-dimethyl-, these calculations would explore the rotational energy barriers around key single bonds, such as the bond connecting the furan (B31954) ring to the carbonyl group and the C-N amide bond. This would reveal the relative energies of different conformers and the energy required to interconvert between them.

Understanding the distribution and energy levels of molecular orbitals is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability.

Table 2: Hypothetical Molecular Orbital Energies for 2-Furancarboxamide, N,N-dimethyl-

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

Note: The data in this table is hypothetical. Specific calculated values for 2-Furancarboxamide, N,N-dimethyl- are not available in the scientific literature.

Spectroscopic Methodologies for Elucidating Electronic Structure

Spectroscopic techniques provide experimental data that can be used to validate and refine the theoretical models derived from quantum chemical calculations. These methods probe the electronic energy levels within a molecule.

Photoelectron Spectroscopy (PES) is a powerful experimental technique that directly measures the ionization energies of molecules, providing insight into the energies of their molecular orbitals. In a hypothetical PES experiment on 2-Furancarboxamide, N,N-dimethyl-, the molecule would be irradiated with high-energy photons, causing electrons to be ejected. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined. This would provide an experimental counterpart to the calculated molecular orbital energies.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, corresponding to the energy of the HOMO. The appearance potential (AP) of a fragment ion is the minimum energy required to form that fragment from the parent molecule. These values are typically measured using mass spectrometry techniques. For 2-Furancarboxamide, N,N-dimethyl-, these measurements would provide valuable thermochemical data related to its electronic structure and bond strengths.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational Studies of Intermolecular Interactions and Aggregation Behavior

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides critical insights into the non-covalent interactions that govern the aggregation of 2-Furancarboxamide, N,N-dimethyl- in condensed phases. These studies allow for the detailed examination of forces like hydrogen bonding and pi-stacking, which dictate the supramolecular architecture and physical properties of the compound.

Hydrogen Bonding Networks in Theoretical Models

Although 2-Furancarboxamide, N,N-dimethyl- lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O hydrogen bonds. The carbonyl oxygen is a potent hydrogen bond acceptor, while the hydrogen atoms on the furan ring and the N-methyl groups can act as donors libretexts.org.

Theoretical models of related molecules, such as N,N-dimethylformamide, have shown the formation of centrosymmetric dimers linked by C-H···O interactions involving both formyl and methyl protons rsc.org. In the case of 2-Furancarboxamide, N,N-dimethyl-, several hydrogen bonding motifs can be predicted:

C(furan)-H···O=C: Hydrogen atoms on the furan ring can interact with the carbonyl oxygen of a neighboring molecule.

C(methyl)-H···O=C: Hydrogen atoms from the N,N-dimethyl groups can form similar bonds with the carbonyl oxygen.

C(methyl)-H···O(furan): The oxygen atom within the furan ring can also act as a hydrogen bond acceptor, interacting with the methyl groups of an adjacent molecule nih.gov.

DFT calculations are employed to determine the geometries and binding energies of these interactions. The quantum theory of atoms in molecules (QTAIM) is a common analytical tool used to characterize these weak bonds by identifying bond critical points in the electron density between the interacting atoms scite.airesearchgate.net. These computational approaches reveal that while individual C-H···O bonds are weak, their collective effect can significantly influence the crystal packing and liquid structure of the compound rsc.org.

Pi-Stacking Interactions in Condensed Phase Simulations

The aromatic furan ring of 2-Furancarboxamide, N,N-dimethyl- enables it to participate in π-stacking interactions, which are crucial non-covalent forces in the assembly of aromatic molecules mdpi.com. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings.

Simulations of furan dimers have shown that π-stacking interactions can lead to stable configurations with significant binding energies, comparable in strength to weak hydrogen bonds nih.gov. The geometry of these interactions can vary, including:

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (or edge-to-face): Where a C-H bond from one ring points towards the face of the other.

Theoretical Insights into Tautomerism and Isomerism

The molecular structure of 2-Furancarboxamide, N,N-dimethyl- presents possibilities for isomerism, primarily rotational isomerism (or conformational isomerism), rather than tautomerism.

Tautomerism , which involves the migration of a proton, is not a significant feature for this compound. The molecule lacks the necessary acidic protons (like those in an enolizable ketone or a primary/secondary amide) to undergo common tautomeric transformations such as keto-enol or amide-imidic acid tautomerism.

Isomerism in 2-Furancarboxamide, N,N-dimethyl- is dominated by rotation around single bonds. Two key rotational barriers are of interest:

Rotation around the C(O)-N bond: The amide bond is known to have a significant double bond character due to resonance, which results in a planar configuration and a substantial rotational barrier. This restricts the N,N-dimethyl group and the carbonyl group to a planar arrangement and can lead to distinct rotational isomers if the groups attached to the nitrogen were different. For the N,N-dimethyl group, this planarity is the primary conformational feature.

Rotation around the C(furan)-C(O) bond: Rotation around the single bond connecting the furan ring and the carbonyl group determines the relative orientation of these two planar moieties. Computational studies can map the potential energy surface for this rotation, identifying the most stable conformers (e.g., where the carbonyl oxygen is oriented towards or away from the furan oxygen) and the energy barriers between them. The planarity or non-planarity of the entire molecule is dictated by the torsional angle of this bond, which in turn affects the efficiency of crystal packing and the nature of intermolecular interactions.

Computational methods can precisely calculate the energy differences between these conformers and the transition state energies for their interconversion, providing a detailed understanding of the molecule's conformational landscape.

Reactivity, Reaction Mechanisms, and Catalytic Roles in Chemical Transformations

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions Involving the Amide Moiety

The amide functional group in 2-Furancarboxamide, N,N-dimethyl- is a focal point of its reactivity, participating in a variety of nucleophilic and electrophilic reactions. The inherent stability of the amide bond, due to resonance between the nitrogen lone pair and the carbonyl group, dictates the conditions required for its transformation.

Hydrolysis Mechanism Studies

The hydrolysis of amides, including 2-Furancarboxamide, N,N-dimethyl-, is a fundamentally important reaction, typically proceeding under acidic or basic conditions. While specific experimental hydrolysis studies on N,N-dimethyl-2-furamide are not extensively detailed in the literature, theoretical investigations on analogous structures provide significant insights. For instance, computational studies on the hydrolysis of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine (DMPFA), a compound also possessing a dimethylformamide-like moiety, reveal potential mechanistic pathways. nih.gov

These theoretical models suggest that hydrolysis can proceed through a stepwise process. One proposed pathway involves the initial addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov Subsequent proton transfer events then lead to the cleavage of the carbon-nitrogen bond, yielding the corresponding carboxylic acid (2-furoic acid) and dimethylamine. The reaction can be catalyzed by water molecules acting as proton shuttles, highlighting the role of the solvent environment in the reaction mechanism. nih.gov

Two primary pathways are often considered in such theoretical studies nih.gov:

Path A: Nucleophilic attack of a water molecule on the carbonyl carbon, followed by proton transfer to the nitrogen atom, leading to the formation of a tetrahedral intermediate.

Path B: A concerted process involving the simultaneous attack of water and proton transfer, leading directly to the cleavage of the C-N bond.

Studies indicate that the pathway involving a tetrahedral intermediate (Path A) is generally more favorable. nih.gov The presence of both an amino and a carboxyl group in close proximity within a molecule has been shown to facilitate rapid amide hydrolysis under mild conditions, a principle that can be relevant in more complex systems involving this amide. nih.gov

Amide Bond Activation and Cleavage Investigations

The considerable stability of the amide bond often necessitates activation strategies to facilitate its cleavage under mild conditions. Research into amide bond activation provides a framework for understanding the potential reactivity of 2-Furancarboxamide, N,N-dimethyl-. nih.gov One primary strategy involves the ground-state destabilization of the amide bond, which disrupts the nN → π*C=O conjugation. nih.gov This can be achieved through:

N-C Bond Twisting and Pyramidalization: Forcing the amide bond out of its planar geometry increases its susceptibility to cleavage. nih.govresearchgate.net

Electronic Activation: The introduction of electron-withdrawing groups on the nitrogen atom can decrease the resonance stabilization. nih.gov

Transition-metal catalysis is a powerful tool for amide bond activation. nih.govresearchgate.net Metals can activate the amide bond in several ways:

Lewis Acid Activation: A metal center can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov

Oxidative Addition: Transition metals can insert into the N-C(O) bond, a process that has become more prevalent with the development of specific catalytic systems. nih.gov

Recent studies have also explored transition-metal-free methods for C-N bond cleavage, particularly in strained cyclic amides, driven by the release of ring strain. mdpi.com Furthermore, gold(III) complexes have been shown to induce amide bond cleavage under mild aqueous conditions through a mechanism involving the activation of a nearby functional group. nih.gov

| Activation Strategy | Description | Potential Relevance to 2-Furancarboxamide, N,N-dimethyl- |

| Ground-State Destabilization | Weakening of the nN → π*C=O conjugation through twisting, pyramidalization, or electronic effects. nih.gov | Could be achieved through derivatization or in strained molecular architectures. |

| Transition-Metal Catalysis | Use of metal complexes (e.g., Pd, Ni, Ru, Au) to activate the amide bond via Lewis acidity or oxidative addition. nih.govnih.govresearchgate.netnih.gov | The carbonyl oxygen can act as a coordination site for a Lewis acidic metal, facilitating nucleophilic attack. |

| Enzymatic Cleavage | Utilization of enzymes like peptidases for highly selective amide bond hydrolysis. nih.govnih.gov | While not directly applicable to this simple amide, it highlights the principle of specific catalysis. |

Role of the Furan (B31954) Ring in Electron-Transfer Processes

The furan ring in 2-Furancarboxamide, N,N-dimethyl- is an electron-rich aromatic system that plays a significant role in its electronic properties and reactivity, particularly in electron-transfer processes.

Electrochemical Behavior and Redox Potentials (Academic Context)

The electrochemical behavior of furan and its derivatives is characterized by their propensity to undergo oxidation. numberanalytics.comacs.org The furan ring has a lower resonance energy compared to benzene (B151609), making it more reactive and more easily oxidized. acs.orgyoutube.com The redox potential of a molecule is a measure of its tendency to donate or accept electrons. For 2-Furancarboxamide, N,N-dimethyl-, the oxidation potential would be influenced by both the electron-donating furan ring and the amide substituent.

Radical Chemistry Involving Furan Moieties

The furan ring can participate in various radical reactions. The stability of the intermediate radicals and the reaction conditions dictate the outcome of these transformations. Furan derivatives can be involved in tandem radical addition reactions. For example, cobalt(III)-carbene radicals can react with alkynes in a process that leads to the formation of furan rings, showcasing the compatibility of the furan moiety with radical intermediates. organic-chemistry.org This suggests that the furan ring in 2-Furancarboxamide, N,N-dimethyl- could potentially react with radical species or be a precursor to furan-based radicals under appropriate conditions.

2-Furancarboxamide, N,N-dimethyl- as a Ligand in Coordination Chemistry Research

2-Furancarboxamide, N,N-dimethyl- possesses multiple potential donor atoms, making it an interesting candidate as a ligand in coordination chemistry. The most prominent coordination site is the carbonyl oxygen atom, which can act as a Lewis base and bind to a metal center. Additionally, the oxygen atom within the furan ring and the π-system of the aromatic ring could also participate in coordination, leading to various binding modes.

The coordination behavior can be influenced by the nature of the metal ion and the steric and electronic properties of the ligand. For instance, in complexes with hard metal ions, coordination through the hard oxygen donor of the carbonyl group is expected. With softer metal ions, interactions with the furan ring's π-system might be possible.

Studies on related ligands provide insights into the potential coordination chemistry of 2-Furancarboxamide, N,N-dimethyl-. For example, 2,6-dimethanolpyridine has been shown to act as a monodentate ligand through a hydroxyl oxygen or as a tridentate ligand involving both hydroxyl oxygens and the pyridine (B92270) nitrogen, depending on the metal ion. mdpi.com Similarly, amidophosphine ligands can exhibit flexible coordination, binding to a metal center in either a κ²-N,P or κ²-N,N fashion. nih.gov Thiosemicarbazone ligands containing heterocyclic rings also demonstrate versatile coordination modes, often acting as bidentate or tridentate ligands. nih.govcardiff.ac.uk The study of dialkylcyanamides as ligands also highlights the diverse reactivity and coordination possibilities of molecules with related functional groups. researchgate.net

Design and Synthesis of Metal Complexes with Furan-Amide Ligands

The synthesis of metal complexes involving furan-amide ligands like 2-Furancarboxamide, N,N-dimethyl- typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination can occur through the oxygen atom of the furan ring, the carbonyl oxygen, or in some cases, through a combination of atoms, leading to the formation of stable metal complexes. While specific studies on the synthesis of metal complexes exclusively with 2-Furancarboxamide, N,N-dimethyl- are not extensively documented in publicly available research, the general principles of coordination chemistry suggest its capability to form such complexes.

General synthetic approaches for related metal complexes often involve refluxing a solution of the metal salt and the ligand. The resulting solid complexes are then isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.

Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between a metal ion and 2-Furancarboxamide, N,N-dimethyl- can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carbonyl) and C-O-C (furan ether) stretching bands upon coordination provide direct evidence of metal-ligand bond formation. A shift in the carbonyl stretching frequency to a lower wavenumber is typically observed upon coordination of the carbonyl oxygen to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon complexation. Shifts in the chemical shifts of the protons and carbons of the furan ring and the dimethylamino group can indicate the sites of coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands or shifts in existing bands compared to the free ligand can be attributed to d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand.

While specific spectroscopic data for metal complexes of 2-Furancarboxamide, N,N-dimethyl- is scarce in the available literature, the table below presents typical spectroscopic data for related furan and amide-containing ligands and their metal complexes, illustrating the expected changes upon coordination.

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Reference |

| IR Spectroscopy | ν(C=O): ~1650 cm⁻¹ | Shift to lower frequency (e.g., 1600-1630 cm⁻¹) | researchgate.netscispace.com |

| ν(C-O-C): ~1100-1200 cm⁻¹ | Shift in frequency | semanticscholar.org | |

| ¹H NMR Spectroscopy | Furan protons: δ 6.5-7.5 ppm | Shift in chemical shifts | researchgate.net |

| Methyl protons: δ 2.8-3.2 ppm | Shift in chemical shifts | researchgate.net | |

| UV-Visible Spectroscopy | Ligand-based transitions | Appearance of d-d or charge-transfer bands | nih.govsysrevpharm.org |

Catalytic Applications and Mechanistic Insights

The potential catalytic applications of 2-Furancarboxamide, N,N-dimethyl- and its metal complexes are an area of academic interest, though detailed studies are limited.

Role in Homogeneous Catalysis for Organic Synthesis

Metal complexes derived from furan-amide ligands can potentially act as homogeneous catalysts in various organic transformations. The electronic and steric properties of the ligand can influence the activity and selectivity of the metal center. However, specific examples of the use of 2-Furancarboxamide, N,N-dimethyl- as a ligand in homogeneous catalysis are not well-documented in the reviewed literature.

Precursor for Heterogeneous Catalysts in Academic Research

There is a lack of specific research detailing the use of 2-Furancarboxamide, N,N-dimethyl- as a precursor for heterogeneous catalysts. In principle, the compound could be used in the synthesis of supported metal or metal oxide catalysts. For instance, impregnation of a support material with a solution containing a metal complex of 2-Furancarboxamide, N,N-dimethyl-, followed by thermal decomposition, could lead to the formation of dispersed metal or metal oxide nanoparticles on the support surface. The ligand would decompose during the high-temperature treatment, leaving behind the active catalytic species. However, no specific studies demonstrating this application for 2-Furancarboxamide, N,N-dimethyl- have been identified.

Advanced Applications in Chemical Systems and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The structural characteristics of 2-Furancarboxamide, N,N-dimethyl- make it a valuable building block for constructing more intricate molecular architectures. The furan (B31954) ring serves as a bio-isostere for benzene (B151609) rings, while the amide group offers specific electronic and hydrogen-bonding properties.

While direct synthesis of natural products using 2-Furancarboxamide, N,N-dimethyl- as a starting scaffold is not extensively documented, its structural motifs are present in molecules of biological interest. The concept of using natural product-inspired scaffolds is a cornerstone of modern drug discovery. nih.govfigshare.com Strategies such as "biology-oriented synthesis" (BIOS) and "natural product-guided synthesis" leverage core structures from nature to create novel compound libraries. nih.gov

The furan-amide framework is analogous to components found in complex natural products, such as the syrbactins, which feature a macrocyclic lactam with an α,β-unsaturated carboxamide moiety and show potent biological activity. nih.gov The design of novel synthesis scaffolds often involves creating structurally unique, three-dimensional molecules that are ready for diversification. lookchem.com In this context, the furan ring of N,N-dimethyl-2-furancarboxamide offers a bio-renewable starting point for creating such scaffolds, which can then be elaborated into larger, more complex molecules for screening in drug discovery programs. mdpi.com

The furan moiety is a well-established, bio-based building block for high-performance polymers, often positioned as a sustainable alternative to petroleum-based terephthalates. acs.orgrsc.org Monomers like 2,5-furandicarboxylic acid (FDCA) and its dimethyl ester derivative are key precursors in the synthesis of bio-based polyesters and polyamides. acs.orgresearchgate.net The synthesis of furan-based polyimides, which are noted for their exceptional thermal stability, also relies on furan-containing monomers derived from readily available biomass. mdpi.com

The N,N-dimethyl-2-furancarboxamide structure represents the core furan-amide linkage that imparts desirable properties to these advanced materials. The synthesis of high-molecular-weight, semi-aromatic polyamides from furan derivatives has been achieved through methods like interfacial polymerization, yielding materials with high thermal stability. dtic.mil

Functional Materials Research and Development

The incorporation of the furan-amide unit into polymers and other materials is a key area of research, aimed at developing functional materials with enhanced properties.

Research into furan-based poly(ester amide)s (PEAs) demonstrates the significant impact of the furan-amide unit on material properties. rsc.org The introduction of amide groups into furan-based polyesters enhances thermal and mechanical characteristics, primarily due to the formation of intermolecular hydrogen bonds between polymer chains. rsc.org These interactions lead to increased crystallinity and improved chain packing. rsc.org

A significant challenge in producing furan-based polyamides has been the tendency for intramolecular hydrogen bonding, which can lead to the formation of low-molecular-weight materials. rsc.orgrsc.org However, innovative synthetic strategies, such as using preformed symmetric amido diols, have successfully circumvented this issue, enabling the production of high-molecular-weight random copolymers with enhanced crystallization kinetics compared to their pure polyester (B1180765) counterparts. rsc.orgrsc.org

Studies on various furan-based polyamides have shown a direct correlation between the diamine chain length and the resulting thermal and mechanical properties. ucdavis.edu This allows for the fine-tuning of materials for specific applications.

| Polymer System | Tg (°C) | Td-5% (°C) | Tensile Strength (MPa) |

| PA4F (Poly(butylene furanamide)) | 142 | - | - |

| PA5F (Poly(pentylene furanamide)) | 138 | 408 | 84 |

| PA6F (Poly(hexamethylene furanamide)) | - | - | 74 |

| PA8F (Poly(octamethylene furanamide)) | - | - | 62 |

| PA12F (Poly(dodecamethylene furanamide)) | 89 | 357 | 45 |

| Data sourced from a study on high-performance biobased furan polyamides. ucdavis.edu |

Supramolecular self-assembly is a "bottom-up" approach to creating highly ordered nanostructures, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The furan-amide moiety is an ideal candidate for designing self-assembling systems. The amide group is a robust hydrogen-bonding unit, while the furan ring can participate in π-π interactions.

This combination of features allows for the programmed assembly of molecules into well-defined architectures. While specific studies focusing on 2-Furancarboxamide, N,N-dimethyl- in this area are not prominent, the principles of supramolecular chemistry strongly suggest its potential. For instance, coordination-driven self-assembly has been used to create complex two- and three-dimensional structures by mixing components with complementary binding motifs. acs.org The hydrogen-bonding capability of the amide group, which is a critical force in the crystallization of furan-based poly(ester amide)s, could similarly be harnessed to direct the formation of discrete, non-polymeric supramolecular structures. researchgate.net

Theoretical Studies on Interactions with Biological Macromolecules (Non-Clinical Focus)

Molecular docking and computational studies are powerful tools for predicting the binding affinity and interaction modes of small molecules with biological macromolecules, such as proteins and enzymes. ijper.org Several theoretical studies have explored the potential of furan-containing compounds as inhibitors of various biological targets, providing a non-clinical framework for understanding how a molecule like 2-Furancarboxamide, N,N-dimethyl- might behave.

In silico studies on novel furan-azetidinone hybrids have identified them as potential inhibitors of bacterial enzymes like enoyl reductase from E. coli. ijper.org These molecular docking simulations, often performed using tools like the GLIDE module, rank ligands based on a scoring function that estimates binding energy. ijper.org The analysis of docked poses reveals key interactions, such as π-π stacking between the furan ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the enzyme's active site. ijper.org

Similarly, docking studies have been performed on furan-based Schiff bases against bacterial targets like DNA gyrase and on furan-thiazolidinone hybrids against enzymes from Entamoeba histolytica. acgpubs.orgnih.gov Density Functional Theory (DFT) calculations are also employed to optimize molecular geometries and compute electrostatic potentials, providing deeper insight into the electronic properties that govern molecular interactions. researchgate.netnih.gov These theoretical investigations consistently highlight the importance of the furan scaffold in mediating interactions within protein binding pockets and guide the rational design of more potent and specific inhibitors.

Advanced Sensing Technologies (Academic Exploration)

The unique electronic and structural properties of the furan-amide scaffold also make it an interesting candidate for exploration in the field of advanced sensing technologies. This section explores the academic principles behind its potential use in chemo-sensors and fluorescent probes.

Chemo-sensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal change. mdpi.com The development of chemo-sensors often relies on creating a receptor unit that selectively binds the analyte and a signaling unit that transduces this binding event into an optical or electrical signal.

Derivatives of 2-Furancarboxamide, N,N-dimethyl- could be designed to act as chemo-sensors. The furan-amide core can serve as a versatile platform for attaching different receptor groups. For instance, by modifying the furan ring with specific functional groups, it could be tailored to bind metal ions, anions, or specific organic molecules. The amide group, with its ability to form hydrogen bonds, can also contribute to the binding of certain analytes. nih.gov

The sensing mechanism could be based on several principles:

Colorimetric Sensing: Binding of an analyte could induce a change in the electronic structure of the conjugated system of the furan ring, leading to a visible color change.

Electrochemical Sensing: The furan ring is electroactive and can be oxidized or reduced. The binding of an analyte could alter its redox potential, which can be detected electrochemically.

The design of such a chemo-sensor would involve a deep understanding of supramolecular chemistry and the principles of molecular recognition.

Fluorescent probes are a specialized type of chemo-sensor that reports the presence of an analyte through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). caymanchem.com Furan-containing compounds have been investigated as potential fluorescent dyes. researchgate.net

While 2-Furancarboxamide, N,N-dimethyl- itself is not strongly fluorescent, its furan core can be part of a larger fluorophore system. The principles for developing a fluorescent probe based on this scaffold include:

Fluorophore-Receptor System: The furan-amide moiety could be chemically linked to a known fluorophore. The binding of an analyte to a receptor unit attached to this system could modulate the fluorescence of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).

"Turn-On" or "Turn-Off" Response: In a "turn-off" sensor, the probe is initially fluorescent, and the binding of the analyte quenches the fluorescence. Conversely, in a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent, and binding to the analyte restores or enhances its fluorescence. nih.gov This is often a more desirable mechanism as it provides a clearer signal against a dark background.

For example, a furan-amide derivative could be designed with a quenching group that is displaced upon binding to a specific analyte, leading to a "turn-on" fluorescent response. The design of such probes requires careful consideration of the electronic properties of the furan-amide core and its interaction with the attached fluorophore and receptor units. researchgate.net

Advanced Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for High-Purity Isolation and Analysis in Research

Chromatography is an indispensable tool in chemical research for separating components of a mixture and assessing the purity of a target compound. The choice between liquid and gas chromatography is primarily determined by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive organic compounds like N,N-dimethyl-2-furancarboxamide. In a research setting, HPLC is used to separate the target compound from any unreacted starting materials, byproducts, or degradation products.

A typical analysis involves injecting a solution of the compound into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. For N,N-dimethyl-2-furancarboxamide, a reversed-phase HPLC method is standard, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol).

The purity is determined by the chromatogram generated, where a single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the furan (B31954) ring exhibits strong absorbance. Purity is often quantified as a percentage of the total peak area. Research-grade methods demand high accuracy and precision, typically validated to have linearity with correlation coefficients (R²) exceeding 0.999. nih.govnih.gov

Table 1: Typical HPLC Parameters for Purity Analysis of Aromatic Amides This table presents a generalized set of conditions based on methods for analogous compounds, as a specific validated method for N,N-dimethyl-2-furancarboxamide is not prominently featured in surveyed academic literature.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3-5 µm) | Standard for separating moderately polar organic molecules. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water | The solvent mixture is optimized to achieve good separation and peak shape. |

| Additives | 0.1% Formic Acid or Acetic Acid | Used to improve peak shape and control the ionization state of analytes. escholarship.org |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the analysis and affects separation efficiency. |

| Column Temp. | 25 - 40 °C | Maintained to ensure reproducible retention times. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Allows for spectral analysis across a range of wavelengths to confirm peak identity and purity. |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furan Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of compounds that are sufficiently volatile and thermally stable to be vaporized without decomposition. N,N-dimethyl-2-furancarboxamide, along with other furan derivatives, can be analyzed using this method. researchgate.net The sample is injected into a heated inlet, vaporized, and carried by an inert gas (such as helium) through a capillary column. The column, often a long, thin fused-silica tube coated with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the coating. researchgate.net

As each component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation) and quantitative data. This technique is highly sensitive, capable of detecting impurities at very low levels.

Table 2: Representative GC-MS Conditions for Furan Derivative Analysis Based on established methods for analyzing furan derivatives in academic studies. researchgate.net

| Parameter | Typical Value/Condition | Purpose |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A common, robust column for separating a wide range of organic compounds. researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas to move the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |

| Oven Program | e.g., Initial 40°C, ramp at 10-20°C/min to 250-300°C | A controlled temperature gradient to separate compounds with different boiling points. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. researchgate.net |

| MS Transfer Line | 250 - 300 °C | Prevents condensation of analytes between the GC and MS. |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer used to separate and detect the fragment ions. |

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry is critical for confirming the molecular weight and deducing the structure of a molecule. By analyzing the mass of the intact molecule and the patterns of its fragments, researchers can verify its elemental composition and connectivity.

Fragmentation Pathway Analysis (Academic Focus)

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons (70 eV), causing it to ionize and form a molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation. The analysis of these fragmentation pathways provides a molecular fingerprint that helps to confirm the compound's structure.

For N,N-dimethyl-2-furancarboxamide (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ), the molecular ion peak would be observed at m/z 139. The primary fragmentation is expected to be α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. Two principal α-cleavage pathways are plausible:

Loss of the dimethylamino radical (•N(CH₃)₂): This is a very common pathway for amides. Cleavage of the C-N bond results in the formation of a stable 2-furoylium ion.

Cleavage of the furan-carbonyl bond: This pathway leads to the loss of the 2-furanyl radical and the formation of the dimethylcarbamoyl cation.

The relative abundance of these fragments provides insight into the stability of the resulting ions and radicals.

Table 3: Proposed EI-MS Fragmentation Pathway for N,N-dimethyl-2-furancarboxamide

| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Pathway |

| 139 | [C₇H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 95 | [C₅H₃O₂]⁺ | α-cleavage: Loss of •N(CH₃)₂ radical from M⁺• |

| 94 | [C₇H₈NO]⁺ | Loss of a formyl radical (•CHO) from M⁺•, a common furan ring fragmentation, though less probable than α-cleavage. |

| 72 | [C₃H₆NO]⁺ | α-cleavage: Loss of the 2-furanyl radical (•C₄H₃O) from M⁺• |

| 67 | [C₄H₃O]⁺ | Represents the 2-furanyl cation, potentially formed from other fragments. |

| 44 | [C₂H₆N]⁺ | Represents the dimethylaminyl cation, potentially formed from rearrangement and fragmentation. |

High-Resolution Mass Spectrometry for Exact Mass Determination

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a molecule's elemental formula. Each isotope has a unique and precise mass, so the exact mass of a molecule is a sum of the exact masses of its constituent isotopes.

For N,N-dimethyl-2-furancarboxamide, HRMS would be used to confirm that the experimentally measured mass of the molecular ion matches the theoretical exact mass calculated for the formula C₇H₉NO₂. This confirmation is a critical piece of evidence for structure proof in academic publications.

Table 4: Theoretical Exact Mass Calculation for N,N-dimethyl-2-furancarboxamide

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | Theoretical Exact Mass | 139.063329 |

Crystallographic Techniques for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

While the crystal structure of N,N-dimethyl-2-furancarboxamide is not widely reported in publicly accessible crystallographic databases, analysis would yield the fundamental parameters that define its solid-state structure.

Table 5: Crystallographic Parameters to be Determined by X-ray Diffraction This table outlines the data that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z Value | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal in g/cm³. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Bond Lengths/Angles | Precise measurements of all intramolecular distances and angles. |

Single-Crystal X-Ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of a compound in the solid state. This technique provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision. For 2-Furancarboxamide, N,N-dimethyl-, an SCXRD analysis would reveal the planarity of the furan ring and the geometry of the N,N-dimethylcarboxamide group.

Studies on analogous molecules, such as N,N-dimethylformamide, have shown that the amide group is planar due to π-electron delocalization over the N-C-O entity. rsc.org It is expected that 2-Furancarboxamide, N,N-dimethyl- would exhibit similar planarity. The analysis would also detail the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. rsc.orgnih.gov For instance, in crystalline N,N-dimethylformamide, molecules form centrosymmetric rings through C-H···O interactions. rsc.org A similar analysis for the title compound would identify the key interactions governing its solid-state architecture.

Table 1: Illustrative Crystallographic Data for an Analogous Amide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.428(2) |

| b (Å) | 9.605(2) |

| c (Å) | 15.096(3) |

| β (°) | 104.35(2) |

| Z | 2 |

| Data based on an analogous N,N-dimethylthioformamide-solvated metal complex for illustrative purposes. researchgate.net |

Powder X-Ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.commdpi.com These different forms, or polymorphs, can exhibit distinct physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing polymorphs. rigaku.comnih.gov

In a PXRD experiment, a powdered sample containing a multitude of tiny, randomly oriented crystallites is irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. nih.gov For 2-Furancarboxamide, N,N-dimethyl-, a polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. mdpi.com The appearance of different diffraction patterns would indicate the presence of multiple polymorphic forms. rigaku.com Each polymorph would be characterized by a unique set of diffraction peaks at specific 2θ angles. mdpi.com

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of 2-Furancarboxamide, N,N-dimethyl-

| 2θ Angle (Form A) | 2θ Angle (Form B) |

| 10.2° | 9.8° |

| 15.5° | 16.1° |

| 20.8° | 21.5° |

| 25.1° | 24.9° |

| This data is hypothetical and for illustrative purposes only. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure, dynamics, reaction state, and chemical environment of molecules.

Multi-Dimensional NMR for Complex Structure Assignment

While one-dimensional NMR spectra provide basic structural information, complex molecules often require multi-dimensional NMR experiments for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space connectivities between nuclei.

For 2-Furancarboxamide, N,N-dimethyl-, a ¹H-¹³C HSQC experiment would correlate each proton to the carbon atom it is directly attached to, allowing for the assignment of the furan ring and dimethylamino group signals. A COSY spectrum would show correlations between adjacent protons on the furan ring, confirming their connectivity. The HMBC experiment, which shows correlations between protons and carbons over two or three bonds, would be crucial for connecting the furan ring to the carbonyl carbon and the dimethylamino group.

Dynamic NMR for Conformational Exchange Studies

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) refers to a set of experiments used to study these processes when their rates are comparable to the NMR timescale.

A key structural feature of N,N-dimethyl amides is the restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the existence of distinct rotamers (rotational isomers) that may interconvert slowly on the NMR timescale. copernicus.org In such cases, separate signals for the two non-equivalent methyl groups would be observed in the NMR spectrum at low temperatures. As the temperature increases, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at higher temperatures.

The study of a similar dimethyl compound using ¹H NMR showed a 1:1 ratio between two exchanging conformations, indicating slow exchange of rotamers due to hindered bond rotation. copernicus.org By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation and the rate of conformational exchange for 2-Furancarboxamide, N,N-dimethyl- can be determined. This provides valuable information about the molecule's flexibility and conformational preferences in solution. copernicus.org

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Furan-Amide Scaffolds

The development of efficient and sustainable methods for constructing furan-amide scaffolds is a primary focus of modern organic synthesis. Traditional routes are being supplemented and replaced by novel strategies that offer improved yields, milder reaction conditions, and greater atomic efficiency.

Recent progress has been notable in the amination of furan-based compounds derived from biomass, presenting a green alternative to fossil fuel-dependent processes. mdpi.com The reductive amination of furanic aldehydes and ketones is a key approach for synthesizing useful amines, which are direct precursors to amides. mdpi.commdpi.com This reaction typically involves the condensation of a carbonyl group with an amine to form an imine, which is then hydrogenated. mdpi.com The development of advanced heterogeneous catalysts is crucial for this strategy. For instance, silica-supported cobalt nanoparticle catalysts have been used effectively for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) under mild conditions. mdpi.com

Another emerging area involves the direct synthesis of complex furan-containing scaffolds. An efficient method for creating furan-3(2H)-imine derivatives has been developed from the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, showcasing the construction of hybrid scaffolds that merge furan (B31954) and imine functionalities. nih.gov For the direct formation of the amide bond, sustainable methods are being adapted. One such method for preparing benzyl (B1604629) and arylethyl β-furanamides utilizes methyl chloroformate with a furoic acid precursor. nih.gov For more complex symmetric and asymmetric β,β'-furanamides, azabenzotriazole-based catalysts like HATU have proven effective. nih.gov These strategies highlight a move towards more sophisticated catalytic systems and multi-component reactions to build molecular complexity efficiently. nih.gov

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Scaffold Type | Reference |

| Reductive Amination | Furanic Aldehydes/Ketones, Amines | Heterogeneous Catalysts (e.g., Co-Co3O4@SiO2) | Furanic Amines (Amide Precursors) | mdpi.com |

| Imine Formation | α,β-Unsaturated Ketones, Anilines | Base | Furan-3(2H)-imines | nih.gov |

| Direct Amidation | Furoic Acid, Amines | Methyl Chloroformate | β-Furanamides | nih.gov |

| Peptide Coupling | Furoic Acid, Amines | HATU (Azabenzotriazole-based) | Symmetric/Asymmetric β,β'-Furanamides | nih.gov |

Integration into Novel Supramolecular Architectures

The unique geometry and electronic properties of the furan ring make it an excellent building block for the construction of ordered, non-covalently linked molecular systems known as supramolecular architectures. Research in this area explores how furan-amide derivatives can self-assemble into larger structures with emergent properties.

A significant development is the use of furan-substituted perylene (B46583) diimides to create zero- and one-dimensional nano- and micro-structures. nih.gov By carefully controlling solvent conditions, these molecules can be guided to assemble into distinct shapes such as spheres, rods, and vesicles. nih.gov These self-assembled structures exhibit interesting functionalities; for example, the rod-like architectures can act as optical waveguides, suggesting potential applications in micro-scale photonic devices. nih.gov

In the realm of polymers, furan-based poly(ester amide)s (PEAs) are being investigated. rsc.org A novel synthetic approach using a preformed symmetric amido diol has successfully circumvented the issue of intramolecular hydrogen bonding that often plagues furan-dicarboxylic acid-based polyamides and leads to low molecular weight materials. rsc.org This strategy resulted in random copolymers with higher molecular weights and enhanced crystallization behavior compared to the parent polyester (B1180765), poly(propylene furanoate) (PPF). rsc.org The suppression of these intramolecular interactions improves the mobility of the polymer chains, facilitating more ordered packing and crystallization, which are crucial for the material's physical properties. rsc.org This work demonstrates how the rational design of furan-amide monomers can be used to control the macroscopic properties of advanced polymers.

Advanced Computational Modeling and Machine Learning Applications in Furan Chemistry

The complexity of chemical synthesis and molecular design has led researchers to embrace advanced computational tools. Machine learning (ML) and computational modeling are becoming indispensable for predicting reaction outcomes, designing novel molecules, and understanding complex chemical systems, thereby accelerating the pace of discovery in furan chemistry. nih.gov

ML methods are particularly valuable for designing targeted bioactive compounds, saving significant time and resources. nih.gov These algorithms can identify patterns in large datasets to predict the biological activities of new heterocyclic compounds or to optimize reaction conditions. nih.govchemrxiv.org For a computer to process molecular information, molecules must be converted into a machine-readable format using "descriptors." youtube.com These can be simple 2D fingerprints that capture functional groups or more complex 3D descriptors that account for the molecule's spatial arrangement. youtube.com

Recent applications demonstrate the power of this approach. ML models have been successfully developed to predict the yield of chemical reactions in real-time by analyzing data from in-situ sensors. chemrxiv.org In one instance, a Bayesian multi-objective optimization algorithm was coupled with a flow chemistry platform to optimize a lithium-halogen exchange reaction, efficiently identifying optimal conditions by balancing product yield and impurity levels. rsc.org Such workflows are highly data-efficient and can reveal rich information about the reaction system. rsc.org For furan chemistry, these tools can be used to plan syntheses, predict the properties of novel 2-furancarboxamide derivatives, and screen them for potential applications without the need for exhaustive experimental work. nih.gov

| Computational Tool/Method | Application in Chemistry | Potential Use for Furan-Amides | Reference |

| Machine Learning (General) | Design of bioactive heterocyclic compounds; activity prediction. | Predicting biological activity or material properties of novel furan-amide derivatives. | nih.gov |

| Bayesian Optimization (TSEMO) | Optimization of reaction parameters in flow chemistry. | Fine-tuning the synthesis of 2-Furancarboxamide, N,N-dimethyl- for maximum yield and purity. | rsc.org |

| Artificial Neural Networks | Learning from large datasets to predict outcomes. | Modeling structure-property relationships for new furan-based polymers. | youtube.com |

| Gaussian Process Regression | Creating predictive models from limited data. | Building surrogate models to explore the reaction space for furan-amide synthesis. | youtube.comrsc.org |

Interdisciplinary Research with Materials Science and Theoretical Biochemistry

The versatility of the 2-furancarboxamide scaffold places it at the intersection of several scientific fields, most notably materials science and theoretical biochemistry. This interdisciplinary position is a fertile ground for innovation, driving the development of new functional materials and therapeutic agents.

In Materials Science , furan-based monomers are being recognized as crucial building blocks for a new generation of sustainable polymers, offering an alternative to petroleum-based plastics. rsc.org The focus extends beyond well-known monomers like 2,5-furandicarboxylic acid (FDCA) to a broader toolbox of furan derivatives that can be engineered into thermoplastic polyesters, polyamides, and other polymers with innovative properties. rsc.org Research into novel poly(ester amide)s based on renewable poly(propylene furanoate) demonstrates how incorporating amide linkages can enhance crystallization and modify thermal properties, which are critical for material performance. rsc.org Furthermore, the self-assembly of furan-substituted molecules into ordered architectures with photonic properties highlights a direct link to advanced functional materials. nih.gov

In Theoretical and Medicinal Biochemistry , the furan ring is a common feature in biologically active natural products and synthetic drugs. acs.orgyoutube.com The study of furan-containing natural products like the Bipolarolides, which exhibit cholesterol-lowering activity, provides insights into how these scaffolds interact with biological systems. acs.org Synthetic chemists often use the furan ring as a strategic element in the total synthesis of complex molecules. For example, it can serve as a masked functional group that is revealed later in the synthesis, as seen in a retrosynthetic analysis of a Factor Xa inhibitor. youtube.com This intersection of synthesis and biological function is where theoretical biochemistry plays a key role. Computational modeling and machine learning can be used to predict how furan-amide derivatives might bind to specific protein targets, guiding the design of new therapeutic agents and avoiding the costly synthesis of inactive compounds. nih.govnih.gov

Q & A

Basic Question: What are the recommended synthetic routes for preparing N,N-dimethyl-2-furancarboxamide with high purity?

Methodological Answer:

The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and dimethylamine. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDCl/HOBt or DCC to activate the furan-2-carboxylic acid moiety for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reaction efficiency and minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC and confirm structure using H/C NMR and FT-IR spectroscopy .

Basic Question: Which analytical techniques are critical for characterizing N,N-dimethyl-2-furancarboxamide?

Methodological Answer:

A multi-technique approach is essential:

- Structural confirmation : Single-crystal X-ray diffraction (for crystalline derivatives) or H/C NMR to confirm stereochemistry and substituent positions .

- Functional group identification : FT-IR spectroscopy (amide C=O stretch at ~1650–1680 cm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) .

Advanced Question: How can computational modeling predict the biological interactions of N,N-dimethyl-2-furancarboxamide?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., urease, kinases). Focus on hydrogen bonding and hydrophobic interactions between the furan ring/amide group and active-site residues .

- QSAR studies : Correlate substituent effects (e.g., dimethyl groups) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (GROMACS/AMBER) to validate docking predictions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Mitigate via:

- Standardized assays : Replicate studies under identical conditions (pH, temperature, enzyme concentration). Use positive controls (e.g., thiourea for urease inhibition) .

- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance for binding affinity) .

- Structural analogs : Compare activity of N,N-dimethyl derivatives with mono-methyl or unsubstituted analogs to isolate substituent effects .